molecular formula C13H8Br2O3 B13872989 4-Bromo-2-(4-bromophenoxy)benzoic acid

4-Bromo-2-(4-bromophenoxy)benzoic acid

Cat. No.: B13872989
M. Wt: 372.01 g/mol
InChI Key: BRRASUMCTHVOGV-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a bromophenoxy group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-bromophenoxy)benzoic acid typically involves the bromination of 2-(4-bromophenoxy)benzoic acid. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-bromophenoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(4-bromophenoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-bromophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-bromophenoxy)benzoic acid is unique due to its dual bromine substitutions and the presence of a phenoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

4-bromo-2-(4-bromophenoxy)benzoic acid

InChI

InChI=1S/C13H8Br2O3/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17)

InChI Key

BRRASUMCTHVOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)Br

Origin of Product

United States

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